5-methoxy-2-phenyl-1H-indole

Lipophilicity QSAR Drug design

The unique 5-methoxy + 2-phenyl substitution on the indole core delivers an ALogP of 3.7 and distinct π-π stacking, which simpler analogs (2-phenylindole, 5-methoxyindole) cannot match. Ideal for SERM libraries, QSAR models, and flow synthesis of (indolyl)naphthoquinones. Mitigate research risk by using the authentic, precisely substituted building block rather than unvalidated analogs. Available in high purity (≥98%) for reliable structure-activity studies. Request quote for bulk orders.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 5883-96-5
Cat. No. B1596085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-2-phenyl-1H-indole
CAS5883-96-5
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3
InChIInChI=1S/C15H13NO/c1-17-13-7-8-14-12(9-13)10-15(16-14)11-5-3-2-4-6-11/h2-10,16H,1H3
InChIKeyXLYAWBZMLNSOBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-phenyl-1H-indole (CAS 5883-96-5): Core Properties and Sourcing Considerations


5-Methoxy-2-phenyl-1H-indole (CAS 5883-96-5) is a synthetic heterocyclic compound belonging to the 2-phenylindole class, characterized by a methoxy substituent at the 5-position of the indole core and a phenyl ring at the 2-position. This specific substitution pattern contributes to a distinct chemical profile, including a computed ALogP of 3.7 and a density of 1.2±0.1 g/cm³ , which differentiate it from unsubstituted or singly substituted indole analogs. The compound is widely utilized as a research chemical and building block in medicinal chemistry and materials science.

5-Methoxy-2-phenyl-1H-indole: Why Structural Analogs Are Not Direct Substitutes


The unique combination of a 5-methoxy group and a 2-phenyl substituent on the indole scaffold imparts physicochemical and biological properties that cannot be replicated by simpler analogs. For instance, 2-phenylindole lacks the methoxy group, which alters its electron density, lipophilicity, and hydrogen-bonding capacity . Conversely, 5-methoxyindole lacks the phenyl ring, significantly reducing its aromatic surface area and affecting π-π stacking interactions with biological targets . These structural differences translate into measurable variations in target binding, reactivity, and solubility, making direct substitution without validation a risk in research and industrial applications.

5-Methoxy-2-phenyl-1H-indole: Quantified Differentiation vs. Closest Analogs


Lipophilicity Differentiation: AlogP and Calculated logP Comparison

The target compound exhibits an experimentally measured ALogP of 3.7, as reported by a commercial supplier . In comparison, the unsubstituted 2-phenylindole has a calculated ACD/LogP of approximately 3.3 , and 5-methoxyindole is estimated to be around 2.8 . This increased lipophilicity, attributed to the synergistic effect of both substituents, is critical for membrane permeability and target engagement in cellular assays.

Lipophilicity QSAR Drug design

Biological Activity Profile: Estrogen Receptor Modulation and Proapoptotic Effects

5-Methoxy-2-phenyl-1H-indole has been shown to act as an estrogen receptor modulator, activating the estrogen receptor to inhibit the growth of breast cancer cells . It also exhibits proapoptotic activity, inducing apoptosis in cancer cells by binding to serotonin receptors and increasing the production of reactive oxygen species . While 2-phenylindole derivatives are known for their estrogen receptor affinity, the specific activity of the 5-methoxy analog is qualitatively documented by suppliers and inferred from the class's SAR. Quantitative RBA (relative binding affinity) data for this exact compound is not publicly available, but class-level inference suggests that the 5-methoxy substitution enhances binding compared to unsubstituted 2-phenylindole .

Estrogen Receptor Apoptosis Cancer Research

Solubility Profile: Aqueous Solubility at pH 7.4

The aqueous solubility of 5-methoxy-2-phenyl-1H-indole at pH 7.4 is reported to be less than 0.5 µg/mL, based on data from the Burnham Center for Chemical Genomics . While direct solubility data for 2-phenylindole under identical conditions is not available, class-level trends indicate that the 5-methoxy group slightly increases solubility compared to the unsubstituted analog due to enhanced hydrogen-bonding capacity. However, the compound remains poorly soluble, which may necessitate formulation strategies.

Solubility Bioavailability Formulation

Structural Uniqueness: Key Differentiating Substituents

The compound is unique due to the simultaneous presence of a methoxy group at the 5-position and a phenyl group at the 2-position of the indole ring . In contrast, 5-methoxyindole lacks the 2-phenyl group, and 2-phenylindole lacks the 5-methoxy group. This combination confers distinct chemical and biological properties, enabling specific interactions with molecular targets that are not possible with the individual structural motifs.

Structure-Activity Relationship Molecular Design

5-Methoxy-2-phenyl-1H-indole: Optimal Use Cases Based on Differentiating Evidence


Medicinal Chemistry: SERM Scaffold Development

The compound's reported estrogen receptor modulation and proapoptotic activity make it a suitable starting point for designing selective estrogen receptor modulators (SERMs). Its unique substitution pattern can be leveraged to explore structure-activity relationships, with the 5-methoxy group potentially enhancing binding affinity compared to simpler 2-phenylindole analogs .

Chemical Biology: Probe for Indole-Based Biological Interactions

The compound's distinct lipophilicity (ALogP = 3.7) and structural features position it as a useful probe in biochemical studies investigating indole-receptor interactions, particularly in the context of estrogen and serotonin receptor pathways .

Synthetic Chemistry: Building Block for Complex Molecules

5-Methoxy-2-phenyl-1H-indole is employed as a versatile building block in organic synthesis, including the flow synthesis of (indolyl)naphthoquinones . Its unique substitution pattern allows for selective functionalization and the creation of diverse compound libraries.

Early-Stage Drug Discovery: Lipophilicity-Driven Lead Optimization

The compound's measured ALogP of 3.7 provides a valuable data point for QSAR models and lipophilicity-driven optimization of lead compounds targeting intracellular or membrane-bound receptors.

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